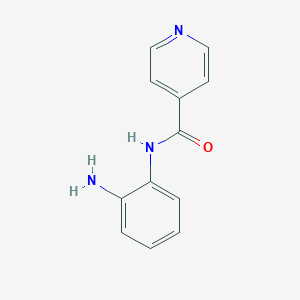

N-(2-aminophenyl)pyridine-4-carboxamide

Overview

Description

“N-(2-aminophenyl)pyridine-4-carboxamide” is an aromatic amide .

Synthesis Analysis

While specific synthesis methods for “N-(2-aminophenyl)pyridine-4-carboxamide” were not found, there are studies that report a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

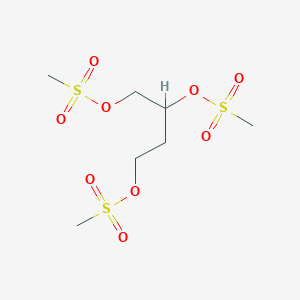

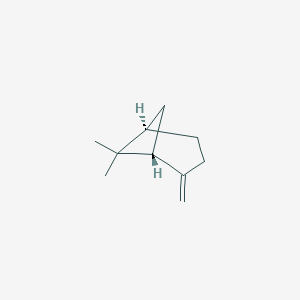

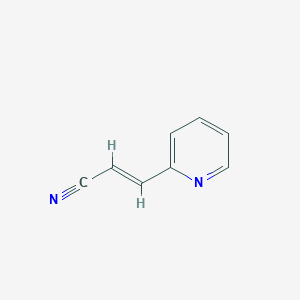

The molecular formula of “N-(2-aminophenyl)pyridine-4-carboxamide” is C12H11N3O . The InChI representation is InChI=1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) .

Physical And Chemical Properties Analysis

The molecular weight of “N-(2-aminophenyl)pyridine-4-carboxamide” is 213.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 213.090211983 g/mol . The topological polar surface area is 68 Ų .

Scientific Research Applications

Anti-Inflammatory Activities

This compound is a part of the pyrimidine family, which has been found to have anti-inflammatory effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .

Urease Inhibitors

Pyridine carboxamide derivatives, including “N-(2-aminophenyl)pyridine-4-carboxamide”, have been explored as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can help in the treatment of various life-threatening conditions such as gastric and duodenal cancer .

Cancer Drug Development

The compound has been used in the design of cancer drugs by combining breakpoint cluster Abl (Bcr-Abl) and HDAC inhibitory activity in one molecule . The designed compounds have shown inhibitory activity against Bcr-Abl and HDAC1, which are important targets in cancer therapy .

Synthesis of Novel Pyrimidine Analogs

The compound can be used in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This is achieved through detailed structure-activity relationship (SAR) analysis .

Molecular Docking Studies

The compound has been used in molecular docking studies to demonstrate the binding mode of active pyridine carbothioamide with the enzyme urease . This helps in understanding the mode of interaction of the compound with the enzyme .

Kinetic Studies

The compound has been used in kinetic studies to understand the inhibitory action of pyridine carbothioamide derivatives against urease . This helps in the development of more potent inhibitors .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to targetT. brucei farnesyl diphosphate synthase (TbFPPS) , antimalarial kinase , and enoyl acyl reductase .

Mode of Action

It’s suggested that similar compounds act viaTbFPPS inhibition , antimalarial kinase inhibition , and enoyl acyl reductase inhibition .

Biochemical Pathways

Similar compounds have been found to affect pathways related totrypanosomal , antimalarial , and anti-TB agents .

Pharmacokinetics

Similar compounds have been found to have appropriate predicted adme properties .

Result of Action

Similar compounds have been found to have inhibitory activity againstM. tuberculosis growth in macrophages .

properties

IUPAC Name |

N-(2-aminophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPHVELTLHFPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360660 | |

| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminophenyl)pyridine-4-carboxamide | |

CAS RN |

105101-25-5 | |

| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

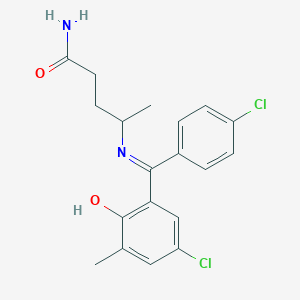

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)

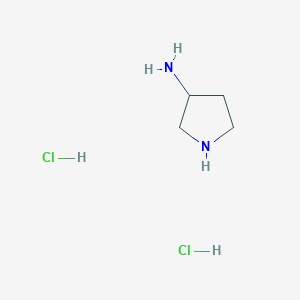

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)